molecular formula C11H21N3O B12986309 1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B12986309
M. Wt: 211.30 g/mol
InChI Key: IHZSDKAYAKLMOI-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.

    1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride: A derivative with additional chloride ions, affecting its solubility and reactivity.

Uniqueness

1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and lipophilicity, making it a promising candidate for various applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

1,10,10-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C11H21N3O/c1-10(2)8-11(4-5-13-10)9(15)12-6-7-14(11)3/h13H,4-8H2,1-3H3,(H,12,15)

InChI Key

IHZSDKAYAKLMOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCN1)C(=O)NCCN2C)C

Origin of Product

United States

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